Spectroscopic Data of m-Tolylacetonitrile: An In-depth Technical Guide
Spectroscopic Data of m-Tolylacetonitrile: An In-depth Technical Guide
Introduction
m-Tolylacetonitrile, also known as 3-methylbenzyl cyanide, is a versatile aromatic nitrile with the chemical formula C₉H₉N.[1][2] As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, a thorough understanding of its structural and spectroscopic properties is paramount for researchers, scientists, and professionals in drug development.[3] This guide provides a comprehensive analysis of the spectroscopic data of m-tolylacetonitrile, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of spectral data are discussed in detail to provide field-proven insights.
Molecular Structure and Properties
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Chemical Name: m-Tolylacetonitrile
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Synonyms: 3-Methylbenzyl cyanide, m-Xylyl cyanide[1]
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Molecular Weight: 131.17 g/mol [2]
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Appearance: Colorless to pale yellow liquid[3]
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Boiling Point: 240-241 °C[2]
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Density: 1.002 g/mL at 25 °C[2]
Caption: Molecular structure of m-Tolylacetonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of m-tolylacetonitrile is predicted to show signals in the aromatic, benzylic, and methyl regions. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electron-donating nature of the methyl group.
| Predicted ¹H NMR Data | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0 - 7.3 | Multiplet | 4H | Ar-H |
| Benzylic Protons | ~3.7 | Singlet | 2H | Ar-CH ₂-CN |
| Methyl Protons | ~2.3 | Singlet | 3H | Ar-CH ₃ |
Interpretation:
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Aromatic Protons (7.0 - 7.3 ppm): The four protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region.[4] Their specific chemical shifts and coupling patterns are influenced by their position relative to the methyl and cyanomethyl substituents.
-
Benzylic Protons (~3.7 ppm): The two protons of the methylene group adjacent to the benzene ring and the nitrile group are in a benzylic position.[5] The deshielding effect of both the aromatic ring and the nitrile group causes their signal to appear downfield, likely as a singlet.
-
Methyl Protons (~2.3 ppm): The three protons of the methyl group attached to the aromatic ring will give rise to a singlet in the typical range for aryl methyl groups.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of m-tolylacetonitrile will display distinct signals for each unique carbon atom in the molecule.
| Predicted ¹³C NMR Data | Chemical Shift (ppm) | Assignment |
| Nitrile Carbon | 115 - 125 | -C N |
| Aromatic Carbons | 125 - 140 | C -Ar |
| Benzylic Carbon | ~20 | Ar-C H₂-CN |
| Methyl Carbon | ~21 | Ar-C H₃ |
Interpretation:
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Nitrile Carbon (115 - 125 ppm): The carbon of the nitrile group typically resonates in this downfield region due to the sp hybridization and the electronegativity of the nitrogen atom.[6][7]
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Aromatic Carbons (125 - 140 ppm): The six carbons of the benzene ring will show multiple signals in this range. The carbon attached to the methyl group and the carbon attached to the cyanomethyl group will have distinct chemical shifts from the other four aromatic carbons.[8]
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Benzylic Carbon (~20 ppm): The methylene carbon, being in a benzylic position, will appear in the aliphatic region, shifted slightly downfield due to the influence of the adjacent aromatic ring and nitrile group.
-
Methyl Carbon (~21 ppm): The carbon of the methyl group will have a characteristic chemical shift in the aliphatic region.
Experimental Protocol for NMR Spectroscopy
Caption: Experimental workflow for NMR spectroscopy.
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Sample Preparation: Dissolve 5-10 mg of m-tolylacetonitrile in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a small vial. Add one drop of tetramethylsilane (TMS) as an internal standard.[9] Vortex the mixture until the sample is fully dissolved and transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
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Data Acquisition: Acquire the ¹H NMR spectrum using a sufficient number of scans to obtain a good signal-to-noise ratio. Subsequently, acquire the proton-decoupled ¹³C NMR spectrum.[10]
-
Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectra to the TMS signal at 0.00 ppm. For the ¹H spectrum, integrate the signals to determine the relative number of protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Characteristic IR Absorptions | Wavenumber (cm⁻¹) | Intensity | Assignment |
| C≡N Stretch | ~2245 | Strong | Nitrile |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | C-H (CH₃, CH₂) |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium | Aromatic Ring |
Data sourced from the NIST Chemistry WebBook for 3-methylbenzyl cyanide.[11]
Interpretation:
The most diagnostic peak in the IR spectrum of m-tolylacetonitrile is the strong, sharp absorption band around 2245 cm⁻¹. This absorption is characteristic of the C≡N stretching vibration of a nitrile functional group.[12][13][14] The presence of this band is a clear indicator of the nitrile moiety. Other significant absorptions include the C-H stretching vibrations of the aromatic ring (above 3000 cm⁻¹) and the aliphatic methyl and methylene groups (below 3000 cm⁻¹), as well as C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.
Experimental Protocol for FT-IR Spectroscopy (Liquid Film)
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Sample Preparation: Place a small drop of neat m-tolylacetonitrile onto one salt plate (e.g., NaCl or KBr).
-
Film Formation: Gently place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer.
-
Background Scan: Run a background spectrum of the empty spectrometer.
-
Sample Scan: Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm⁻¹).
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For m-tolylacetonitrile, electron ionization (EI) is a common technique.
| Key Mass Spectral Data (EI) | m/z | Relative Intensity | Assignment |
| Molecular Ion | 131 | High | [C₉H₉N]⁺˙ |
| Base Peak | 130 | 100% | [M-H]⁺ |
| Major Fragments | 116 | Moderate | [M-CH₃]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) | |
| 77 | Low | [C₆H₅]⁺ |
Data sourced from the NIST Chemistry WebBook for 3-methylbenzyl cyanide.[1]
Interpretation:
The mass spectrum shows a prominent molecular ion peak at m/z 131, which corresponds to the molecular weight of m-tolylacetonitrile. The base peak at m/z 130 is likely due to the loss of a hydrogen atom from the benzylic position, forming a stable radical cation. A significant fragment at m/z 116 corresponds to the loss of a methyl radical. The fragment at m/z 91 is characteristic of benzyl compounds and is attributed to the formation of the stable tropylium ion.[15] The peak at m/z 77 corresponds to the phenyl cation.
Caption: Proposed fragmentation pathway of m-Tolylacetonitrile in EI-MS.
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of m-tolylacetonitrile into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of m-tolylacetonitrile. The combination of ¹H and ¹³C NMR, IR, and MS allows for unambiguous confirmation of its structure. The characteristic nitrile stretch in the IR spectrum, the distinct aromatic, benzylic, and methyl signals in the NMR spectra, and the predictable fragmentation pattern in the mass spectrum all contribute to a thorough understanding of this important chemical intermediate. The detailed protocols provided herein offer a practical framework for obtaining high-quality spectroscopic data for m-tolylacetonitrile and related compounds.
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